molecular formula C6H2F4 B1209435 1,2,4,5-Tetrafluorobenzene CAS No. 327-54-8

1,2,4,5-Tetrafluorobenzene

Cat. No.: B1209435
CAS No.: 327-54-8
M. Wt: 150.07 g/mol
InChI Key: SDXUIOOHCIQXRP-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluorobenzene is an aromatic compound with the molecular formula C6H2F4. It is a derivative of benzene where four hydrogen atoms are replaced by fluorine atoms at the 1, 2, 4, and 5 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Comparison with Similar Compounds

1,2,4,5-Tetrafluorobenzene can be compared with other fluorinated benzenes such as:

  • 1,2,3,4-Tetrafluorobenzene
  • 1,3,5-Trifluorobenzene
  • Pentafluorobenzene
  • Hexafluorobenzene

These compounds share similar fluorination patterns but differ in the number and position of fluorine atoms, which affects their reactivity and applications .

This compound stands out due to its specific substitution pattern, making it particularly useful in certain synthetic and industrial processes.

Properties

IUPAC Name

1,2,4,5-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2F4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXUIOOHCIQXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186367
Record name 1,2,4,5-Tetrafluorobenzene
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Molecular Weight

150.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

327-54-8
Record name 1,2,4,5-Tetrafluorobenzene
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Record name 1,2,4,5-Tetrafluorobenzene
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Record name 327-54-8
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Record name 1,2,4,5-Tetrafluorobenzene
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Record name 1,2,4,5-tetrafluorobenzene
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Record name 2,3,5,6-Tetrafluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of 1,2,4,5-Tetrafluorobenzene?

A1: this compound has the molecular formula C6H2F4 and a molecular weight of 150.08 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound. These include: * NMR Spectroscopy: 1H and 19F NMR have been used to determine the structure and study the reactions of this compound. [, , ] * Infrared Spectroscopy: Infrared (IR) studies, including fluorescence-detected infrared spectroscopy, have provided information on the intermolecular interactions of this compound, particularly in the context of cluster formation. [, ] * UV-Vis Spectroscopy: UV-Vis spectroscopy, combined with theoretical calculations, has been employed to investigate the electronic structure of this compound and its derivatives, including the impact of fluorine substitution. []

Q3: How does the structure of polymers containing this compound affect their properties?

A3: The incorporation of this compound into polymers can significantly impact their properties. For instance, semifluorinated polyarylenes with kinked backbone structures, synthesized using this compound, have shown tunable glass transition temperatures based on the choice of alkoxy substituents. []

Q4: What role does this compound play in direct arylation reactions?

A4: this compound acts as an electrophilic coupling partner in direct arylation reactions, facilitating the formation of C-C bonds with various aromatic and heteroaromatic compounds. This approach has been successfully employed in the synthesis of conjugated polymers, including poly(phenylene ethynylenes) and polyfluorenes. [, , , , , ]

Q5: How does the choice of solvent affect direct arylation polymerization involving this compound?

A5: The choice of solvent significantly impacts the direct arylation polymerization of this compound. Low-polar solvents like toluene favor linear polymer formation, while polar solvents like DMAc can lead to side reactions and network formation. []

Q6: How has computational chemistry been applied to study this compound and its derivatives?

A6: Computational methods, including density functional theory (DFT) calculations, have been employed to investigate various aspects of this compound and related compounds. These include: * Predicting the electron affinity of fluorobenzenes, including this compound. [] * Investigating the potential energy surfaces of dimer radical anions of polyfluoroarenes, providing insights into their structure and stability. [] * Understanding the interplay between hydrogen bonding and π-stacking interactions in complexes of this compound with other molecules. [] * Optimizing molecular geometries of osmium-containing metallacyclophanes and their complexes with various guest molecules, including this compound. [] * Analyzing the vibrational frequencies and electronic transitions of the this compound cation, providing information on its bonding characteristics. []

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